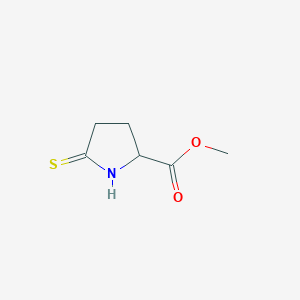

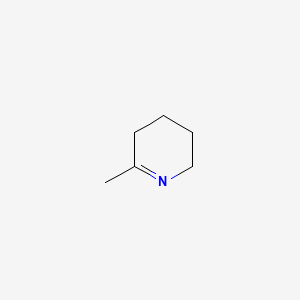

![molecular formula C8H10N4 B6598263 {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine CAS No. 1340258-60-7](/img/structure/B6598263.png)

{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine” is a chemical compound that belongs to the class of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines . This class of compounds presents two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic heterocyclic system formed by the fusion of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse and depend on the specific conditions and reagents used. The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .Scientific Research Applications

MPP has a wide range of applications in scientific research. It is often used as a model compound for the study of drug-like molecules, and has been used in studies of enzyme inhibition, receptor binding, and protein-ligand interactions. Additionally, MPP has been used in studies of the structure of proteins, and has been used in the synthesis of a variety of different compounds.

Mechanism of Action

Target of Action

Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been studied extensively due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with a variety of biological targets, including enzymes and receptors that recognize purine bases.

Result of Action

Related compounds have shown significant inhibitory activity against various cell lines , suggesting that this compound may also exhibit similar effects.

Advantages and Limitations for Lab Experiments

The use of MPP in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and can be used to study a variety of different biological processes. Additionally, it is relatively non-toxic and has a low cost. However, there are also a number of limitations to the use of MPP in laboratory experiments. It is not very stable, and its effects on biological systems are not yet fully understood. Additionally, it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving MPP. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further studies of its synthesis and stability could lead to the development of more efficient and cost-effective methods for its production. Finally, further studies of its interactions with DNA and RNA could lead to the development of new therapies for a variety of different diseases.

Synthesis Methods

MPP can be synthesized through a variety of different methods, including the reaction of 5-pyrazolopyridine with formaldehyde and formic acid, the reaction of 5-pyrazolopyridine with ethyl formate, and the reaction of 5-pyrazolopyridine with methyl iodide. The most commonly used method is the reaction of 5-pyrazolopyridine with formaldehyde and formic acid, which yields MPP in a yield of up to 96%.

properties

IUPAC Name |

(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-12-8-7(5-11-12)2-6(3-9)4-10-8/h2,4-5H,3,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNAUFDGIJTOTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)CN)C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1340258-60-7 |

Source

|

| Record name | {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

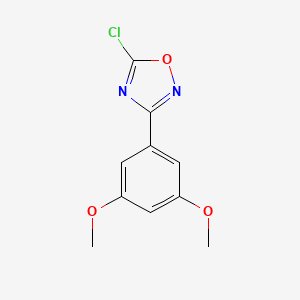

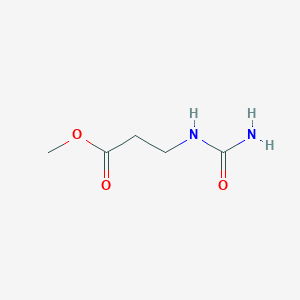

![6-benzyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B6598195.png)

![methyl (2Z)-2-(methoxyimino)-2-[2-({[(Z)-{1-[3-(trifluoromethyl)phenyl]ethylidene}amino]oxy}methyl)phenyl]acetate](/img/structure/B6598232.png)